molecular formula C29H28N2O5 B2733468 N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898360-68-4

N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2733468
CAS RN: 898360-68-4
M. Wt: 484.552
InChI Key: NOEYUEMCIPUFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide” is a chemical compound with the molecular formula C30H30N2O7 . It has an average mass of 530.568 Da and a mono-isotopic mass of 530.205322 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds, including those similar in structure to N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, have shown promising broad-spectrum antitumor activities. For instance, certain derivatives have demonstrated significant potency against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, through molecular docking methodologies and inhibition of specific kinases such as B-RAF kinase, which is implicated in the growth of melanoma cell lines (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide have also been investigated. Cyclocondensation reactions involving similar compounds have led to the synthesis of derivatives displaying significant analgesic effects comparable to sodium metamizole and notable anti-inflammatory effects in model studies (Yusov et al., 2019).

Antimicrobial Agents

Quinazolinone derivatives have been synthesized and characterized for their potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities against various strains, demonstrating broad-spectrum efficacy. The structural modification and synthesis approach aim to develop compounds with enhanced antimicrobial properties (Desai et al., 2007).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, similar in nature to the compound , have shown significant antioxidant activity. These studies involve the synthesis and characterization of such complexes and their evaluation through in vitro assays, highlighting the potential of these compounds in combating oxidative stress (Chkirate et al., 2019).

Neuroprotective Effects

Research into novel anilidoquinoline derivatives, closely related to N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, has explored their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, offering insights into their neuroprotective potential (Ghosh et al., 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-5-19-7-9-20(10-8-19)28(33)23-16-31(25-13-6-18(2)14-22(25)29(23)34)17-27(32)30-24-12-11-21(35-3)15-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEYUEMCIPUFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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